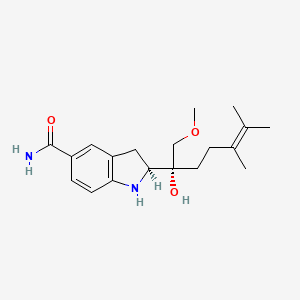

Benzastatin E

Description

Context of Natural Products in Chemical Biology and Advanced Organic Synthesis

Natural products, defined as naturally occurring small organic molecules, hold a significant and enduring role in the fields of chemical biology and advanced organic synthesis. Their diverse and often complex structures, coupled with a wide array of biological activities, make them invaluable subjects of academic investigation. Natural products serve as crucial starting points for drug discovery, frequently demonstrating superior potential as new drug leads compared to purely synthetic compounds. demokritos.gr While the final therapeutic agent may sometimes be a semi-synthetic modification or a synthetic compound inspired by a natural product pharmacophore, the importance of modern synthetic organic chemistry in harnessing the potential of natural products is evident. demokritos.gr

The study of natural products drives basic research in synthetic organic chemistry by providing challenging targets that necessitate the discovery and validation of new methods and strategies. demokritos.gr Furthermore, natural products are valuable tools in chemical biology, enabling the exploration of complex biological systems using chemical techniques. demokritos.gr Research in this area often involves the total synthesis of natural products with significant biological activities and the design, synthesis, and study of their analogues to understand structure-activity relationships. demokritos.gr Laboratories in chemical biology and organic synthesis investigate natural molecules, which are produced by various organisms like bacteria, fungi, and plants, and have been refined through evolution. uzh.ch Understanding these compounds has led to substantial contributions to society, as many current drugs, vitamins, dyes, flavors, and fragrances are either natural products or their derivatives. uzh.ch Research approaches include both isolation from natural sources and chemical synthesis in the laboratory to investigate their chemical, ecological, and therapeutic properties. uzh.ch

Overview of Benzastatin Alkaloids: Structural Classes and Broad Research Interest

Benzastatin alkaloids are a family of bacterial alkaloids initially isolated from the culture broth of Streptomyces nitrosporeus 30643. researchgate.nettandfonline.comacs.org These compounds are characterized by structures likely derived from geranylated p-aminobenzoic acids. tandfonline.comresearchgate.net The benzastatin family exhibits structural diversity and can be broadly categorized into distinct classes based on their core skeletons:

Linear p-aminobenzamide unit: This class includes benzastatin A and benzastatin B. researchgate.netnih.gov

Tetrahydroquinoline ring system: Benzastatin C and benzastatin D belong to this structural class. researchgate.netnih.gov

Indoline (B122111) skeleton: Benzastatin E, benzastatin F, and benzastatin G feature this core structure. researchgate.netkoreascience.kr

This structural variety contributes to the broad research interest in benzastatin alkaloids. Initially identified for their free radical scavenging properties and inhibitory activity against glutamate (B1630785) toxicity in neuronal cells, the benzastatins have since been investigated for a range of biological activities. researchgate.netacs.orgkoreascience.kr Their potential to prevent brain ischemia injury has been noted. acs.org Further research indicates that these alkaloids and their derivatives display diverse pharmacological potential, including anticancer, antifungal, antibacterial, and antiviral activities, making them attractive scaffolds for pharmacological research. growingscience.com Studies utilizing techniques like density functional theory (DFT) and molecular docking have explored the reactivity and potential pharmacological applications of benzastatin-derived alkaloids, such as their potential against Plasmodium falciparum, the malaria parasite. growingscience.comgrowingscience.com

Significance of this compound as a Model Compound in Natural Product Chemistry

This compound holds particular significance as a model compound within natural product chemistry, especially concerning the indoline class of benzastatin alkaloids. It was among the first natural indoline derivatives reported to show inhibitory activity against glutamate toxicity and strong antioxidant activity, specifically in inhibiting lipid peroxidation in rat liver microsomes. koreascience.kr Among the initially isolated benzastatin family members, this compound was identified as the most potent inhibitor of glutamate toxicity using neuronal hybridoma N18-RE-105 cells. acs.org

The structural complexity and biological activity of this compound have made it a target for total synthesis efforts. The first total synthesis of (+)-benzastatin E was reported, which also determined its absolute configuration. acs.orgacs.orgnih.gov This synthesis involved key steps such as a diastereoselective Grignard addition to a 2-acylindoline intermediate. acs.orgacs.orgnih.gov Synthetic studies aimed at developing methods for the indoline structure, often via cyclization reactions, and attempts to synthesize the alkene side chain of benzastatins E, F, and G highlight the challenges and research interest in accessing this structural class. koreascience.kr The synthesis of this compound analogues, particularly those with an indole (B1671886) skeleton, has also been explored as part of structure-activity relationship studies and the development of antioxidants. koreascience.krresearchgate.netresearchgate.net

Research comparing the effects of different benzastatin compounds on neuronal cells under oxidative stress has further underscored the distinct properties of this compound. In one study using a primary neuronal model of oxidative stress induced by H₂O₂, only this compound produced a significant increase in mitochondrial function at both tested concentrations (0.1 and 1 μM), whereas other benzastatins showed effects only at lower concentrations. nih.gov This suggests that this compound may interact with cellular pathways related to mitochondrial function differently than some of its congeners, reinforcing its importance as a subject for detailed chemical and biological investigation.

The ongoing research into the synthesis and biological evaluation of this compound and its analogues demonstrates its value as a model compound for exploring the chemical space of indoline alkaloids and their potential therapeutic applications, particularly in the context of neuroprotection and antioxidant activity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H28N2O3 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(2S)-2-[(2R)-2-hydroxy-1-methoxy-5,6-dimethylhept-5-en-2-yl]-2,3-dihydro-1H-indole-5-carboxamide |

InChI |

InChI=1S/C19H28N2O3/c1-12(2)13(3)7-8-19(23,11-24-4)17-10-15-9-14(18(20)22)5-6-16(15)21-17/h5-6,9,17,21,23H,7-8,10-11H2,1-4H3,(H2,20,22)/t17-,19-/m0/s1 |

InChI Key |

OTZRBYNNRWOBRT-HKUYNNGSSA-N |

Isomeric SMILES |

CC(=C(C)CC[C@](COC)([C@@H]1CC2=C(N1)C=CC(=C2)C(=O)N)O)C |

Canonical SMILES |

CC(=C(C)CCC(COC)(C1CC2=C(N1)C=CC(=C2)C(=O)N)O)C |

Synonyms |

benzastatin E |

Origin of Product |

United States |

Discovery, Isolation, and Producing Organism Research

Origin and Historical Context of Benzastatin E Isolation from Streptomyces Species

This compound, along with its related analogs, was first discovered and isolated from the fermentation broth of Streptomyces species. The initial discovery of the benzastatin family, including compounds like benzastatins A, B, C, and D, arose from screening programs aimed at identifying novel free radical scavengers from microbial sources. nih.gov These early investigations isolated metabolites from Streptomyces nitrosporeus 30643. nih.gov

Subsequent research led to the identification of a broader range of these compounds, including this compound, F, and G, which are characterized by an indoline (B122111) skeleton. jmb.or.kr These compounds were also isolated from Streptomyces nitrosporeus. jmb.or.kr The benzastatins are biogenetically interesting as they are thought to be derived from the precursors p-aminobenzamide and a geranyl group. jmb.or.kr The diverse structures within the benzastatin family, from linear chains to tetrahydroquinoline and indoline ring systems, suggest a complex and fascinating biosynthetic pathway. jmb.or.krnih.gov

Methodological Approaches for Isolation and Purification (Research Scale)

The isolation and purification of this compound from Streptomyces fermentation broths on a research scale typically involve a series of chromatographic techniques. A general workflow begins with the extraction of the culture broth using an organic solvent, such as ethyl acetate. mdpi.com The resulting crude extract is then subjected to column chromatography on a stationary phase like silica (B1680970) gel, using a gradient of solvents (e.g., petroleum ether-ethyl acetate) to separate the components into fractions. mdpi.com

Further purification of the fractions containing this compound is often achieved using size-exclusion chromatography, for instance, with Sephadex LH-20 and methanol (B129727) as the eluent. mdpi.com The final step to obtain the pure compound typically involves preparative high-performance liquid chromatography (HPLC). mdpi.com The purity and structure of the isolated this compound are then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Step | Technique | Stationary Phase/Solvent System | Purpose |

| 1 | Extraction | Ethyl Acetate | To extract secondary metabolites from the fermentation broth. |

| 2 | Column Chromatography | Silica Gel with Petroleum Ether-Ethyl Acetate Gradient | To perform initial separation of the crude extract into fractions. |

| 3 | Size-Exclusion Chromatography | Sephadex LH-20 with Methanol | To further purify the fractions containing the target compound. |

| 4 | Preparative HPLC | Reversed-phase column with Acetonitrile/Water Gradient | To achieve final purification of this compound. |

| 5 | Structural Elucidation | NMR, Mass Spectrometry | To confirm the chemical structure and purity of the isolated compound. |

Streptomyces nitrosporeus as a Biosynthetic Model System

Streptomyces nitrosporeus has been identified as a prolific producer of the benzastatin family of compounds, including this compound. jmb.or.krwikipedia.org This bacterium, originally isolated from garden soil in Japan, produces a variety of secondary metabolites. wikipedia.org Its role in the biosynthesis of benzastatins has made it a model organism for studying the formation of these complex molecules. jmb.or.kr

Research has shown that the biosynthesis of benzastatins in S. nitrosporeus likely proceeds from geranyl diphosphate (B83284) (GPP) and p-aminobenzoic acids. mdpi.com The formation of the characteristic indoline or tetrahydroquinoline structures is believed to occur through the cyclization of a geranylated p-aminobenzoic acid intermediate. nih.gov Specifically, a key cytochrome P450 enzyme, named BezE, is responsible for catalyzing the cyclization process. nih.gov This enzyme facilitates the formation of an aziridine (B145994) ring, which is then opened by nucleophilic attack to generate the distinct indoline or tetrahydroquinoline scaffolds. nih.gov

Modern Natural Product Discovery Paradigms

The advent of rapid genome sequencing and sophisticated bioinformatics tools has revolutionized the discovery of natural products. illinois.edu Genome mining involves computationally scanning the genomes of microorganisms, like Streptomyces, to identify biosynthetic gene clusters (BGCs). wgtn.ac.nznih.govresearchgate.net These clusters contain the genes that encode the enzymes responsible for producing a specific secondary metabolite.

For compounds like this compound, genome mining can be used to locate the BGC responsible for its production. By identifying genes encoding key enzymes, such as prenyltransferases and cytochrome P450s, researchers can pinpoint the relevant gene cluster. nih.gov This approach allows for the targeted discovery of novel benzastatin analogs and provides insights into their biosynthetic pathways without the need for traditional, and often laborious, screening methods. rsc.org The identification of the benzastatin biosynthetic gene cluster in Streptomyces sp. RI18 has provided a detailed understanding of the enzymatic steps involved in the formation of the indoline and tetrahydroquinoline cores. nih.gov

Culturomics, the high-throughput cultivation of microorganisms, coupled with targeted fermentation strategies, offers another powerful approach to natural product discovery and optimization. researchgate.net By manipulating the culture conditions, such as media composition and aeration, the production of specific metabolites can be enhanced. mdpi.comnih.govnih.govresearchgate.net

In the context of this compound, controlled fermentation experiments have been employed to influence the biosynthetic pathway. For example, feeding experiments with derivatives of p-aminobenzamide have been conducted with Streptomyces nitrosporeus. jmb.or.krkoreascience.kr These studies have shown that the addition of specific precursors to the culture medium can alter the profile of benzastatins produced, leading to increased yields of certain compounds or even the generation of new derivatives. jmb.or.kr This strategy not only aids in the production of known compounds like this compound but also opens avenues for the directed biosynthesis of novel analogs with potentially enhanced properties.

Biosynthesis of Benzastatin E

Elucidation of the Biosynthetic Pathway

The biosynthetic pathway of benzastatin derivatives, including benzastatin E, has been analyzed through techniques such as heterologous expression and gene inactivation studies using a heterologous host. tandfonline.comacs.orgnih.govresearchgate.netu-tokyo.ac.jp In vitro enzyme assays have also been crucial in characterizing the functions of specific enzymes involved. acs.orgnih.govu-tokyo.ac.jp

Identification of Primary Biosynthetic Precursors

Benzastatin derivatives are composed of a p-aminobenzoic acid (PABA) moiety and a geranyl moiety. tandfonline.com p-Aminobenzoic acid (PABA) is a known precursor. tandfonline.comfishersci.at Geranyl pyrophosphate (GPP) is the precursor for the geranyl moiety. tandfonline.comwikiwand.comctdbase.org Feeding experiments with p-aminobenzoic acid to benzastatin-producing Streptomyces nitrosporeus have shown altered production patterns of benzastatin derivatives, suggesting its role as a precursor. jmb.or.kr

Characterization of Key Enzymatic Transformations and Intermediates

The biosynthesis involves several key enzymatic transformations. Initial steps involve the modification of the geranyl moiety by enzymes such as BezA and BezC. tandfonline.com BezA, a methyltransferase, and BezC, a cytochrome P450, are responsible for the modification of the geranyl unit. tandfonline.com In vitro analysis has shown that BezA and BezC catalyze the sequential methylation and hydroxylation of geranyl pyrophosphate. tandfonline.com

The cyclization to form the characteristic indoline (B122111) and tetrahydroquinoline scaffolds of benzastatin derivatives is a crucial step. acs.orgnih.govresearchgate.netu-tokyo.ac.jp This cyclization involves BezJ, BezG, and BezE. tandfonline.com BezJ is predicted to be an N-oxygenase involved in the N-hydroxylation of PABA. tandfonline.com BezG is a putative N-acetyltransferase. scispace.com BezG has been shown to catalyze the O-acetylation of an intermediate, likely leading to N-acetyoxy-p-aminobenzoic acid. tandfonline.com BezE, a cytochrome P450, is responsible for the cyclization of geranylated p-acetoxyaminobenzoic acids. acs.orgnih.govresearchgate.netu-tokyo.ac.jp This cyclization catalyzed by BezE is proposed to occur via the elimination of acetic acid to form an iron nitrenoid, followed by nitrene transfer to form an aziridine (B145994) ring, and subsequent nucleophilic addition to generate the indoline and tetrahydroquinoline scaffolds. acs.orgnih.govresearchgate.netu-tokyo.ac.jpnih.govacs.orgresearchgate.net

Genetic and Enzymatic Basis of Biosynthesis

The genes responsible for benzastatin biosynthesis are organized in a gene cluster. acs.orgnih.govu-tokyo.ac.jprsc.org Analysis of this gene cluster has been pivotal in understanding the enzymatic machinery involved. acs.orgnih.govu-tokyo.ac.jp

Functional Characterization of Biosynthetic Gene Clusters (e.g., bezA, bezC, bezE, bezF, bezG, bezJ)

The benzastatin biosynthetic gene cluster from Streptomyces sp. RI18 has been studied, and the functions of six encoded enzymes have been analyzed. acs.orgnih.govu-tokyo.ac.jp Genes such as bezA, bezC, bezE, bezF, bezG, and bezJ have been implicated in the pathway. tandfonline.com Functional characterization through gene disruption and in vitro enzyme assays has revealed their roles. acs.orgnih.govu-tokyo.ac.jp BezA and BezC are involved in geranyl moiety modification. tandfonline.com BezJ, BezG, and BezE are required for the cyclization process. tandfonline.com BezF is a putative UbiA-type polyprenyltransferase involved in incorporating modified GPPs. scispace.comrsc.org

Role of Specific Enzymes in Cyclization (e.g., Cytochrome P450 BezE, Methyltransferases)

Cytochrome P450 BezE plays a critical role in the cyclization reaction, catalyzing the formation of the indoline and tetrahydroquinoline rings. acs.orgnih.govresearchgate.netu-tokyo.ac.jp This enzyme is responsible for an unprecedented cyclization mechanism involving an iron nitrenoid intermediate. acs.orgnih.govresearchgate.netu-tokyo.ac.jpnih.govacs.orgresearchgate.net Methyltransferases, such as BezA, are involved in the modification of the geranyl pyrophosphate precursor through methylation at the C6 position. hznu.edu.cnnih.govresearchgate.net

Gene Disruption and Heterologous Expression Studies for Pathway Elucidation

Gene disruption experiments in a heterologous host have been utilized to analyze the functions of the enzymes encoded by the benzastatin biosynthetic gene cluster. acs.orgnih.govu-tokyo.ac.jp Heterologous expression of the gene cluster in hosts like Streptomyces lividans has been instrumental in characterizing the biosynthetic pathway and identifying the roles of specific enzymes like BezC and BezE. scispace.comrsc.orgnih.gov Studies involving the construction of heterologous expression plasmids lacking specific bez genes have helped to elucidate the pathway. amazonaws.com

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results focused on biosynthesis; CID for Benzastatin C is 53488205 rsc.org (this compound is a derivative) |

| p-Aminobenzoic Acid (PABA) | 978 fishersci.atnih.gov |

| Geranyl Pyrophosphate (GPP) | 445995 wikiwand.comctdbase.org |

| Geranylated p-acetoxyaminobenzoic acids | Not readily available in search results |

| N-hydroxy-p-aminobenzoic acid | Not readily available in search results |

| N-acetyoxy-p-aminobenzoic acid (PAcABA) | Not readily available in search results |

| Benzastatin B | Not readily available in search results; mentioned as a potential starting material for other benzastatins jmb.or.kr |

| Benzastatin J | Not readily available in search results; a demethylated derivative of Benzastatin B jmb.or.kr |

Interactive Data Table (Example based on enzyme function)

| Enzyme | Proposed Function in Benzastatin Biosynthesis | Substrate(s) | Product(s) (Intermediate) |

| BezA | Methyltransferase | Geranyl Pyrophosphate (GPP) | Methylated GPP |

| BezC | Cytochrome P450 | Methylated GPP | Hydroxylated methylated GPP |

| BezJ | N-oxygenase | p-Aminobenzoic Acid (PABA) | N-hydroxy-p-aminobenzoic acid |

| BezG | N-acetyltransferase | N-hydroxy-p-aminobenzoic acid | N-acetyoxy-p-aminobenzoic acid (PAcABA) |

| BezF | Putative UbiA-type polyprenyltransferase | Modified GPPs, PAcABA | Geranylated p-acetoxyaminobenzoic acids |

| BezE | Cytochrome P450 | Geranylated PAcABA | Indoline and Tetrahydroquinoline scaffolds |

Strategic Approaches for Biosynthetic Analog Generation

The biosynthesis of this compound, a member of the benzastatin family of natural products isolated from Streptomyces species, involves the convergence of the isoprenoid pathway, providing a geranyl moiety, and the shikimate pathway, providing a p-aminobenzoic acid moiety. Understanding the enzymatic steps and precursors involved in this process provides a foundation for generating biosynthetic analogs with potentially altered biological activities. Strategic approaches for generating such analogs primarily revolve around manipulating the biosynthetic machinery through precursor-directed biosynthesis and enzyme engineering.

Benzastatins are structurally diverse, containing either an indoline or a tetrahydroquinoline unit, both derived from the cyclization of a geranylated p-aminobenzoic acid precursor. This compound specifically contains an indoline skeleton duth.gr. Key enzymes in the benzastatin biosynthetic pathway, such as BezE and BezA, play crucial roles that can be targeted for analog generation. BezE, a cytochrome P450, is responsible for the unprecedented cyclization of geranylated p-acetoxyaminobenzoic acids, leading to the formation of both the indoline and tetrahydroquinoline scaffolds found in different benzastatins. This cyclization is proposed to occur via a nitrene transfer-like reaction mechanism involving an iron nitrenoid intermediate. BezA, a methyltransferase, is involved in the methylation of the geranyl moiety.

Precursor-Directed Biosynthesis: This strategy involves feeding the producing organism with modified or unnatural precursors that can be incorporated into the biosynthetic pathway by the native enzymes, leading to the production of novel analogs. Studies on Streptomyces nitrosporeus, a producer of benzastatins, have demonstrated the feasibility of this approach. For instance, feeding experiments with p-aminobenzoic acid to Streptomyces nitrosporeus resulted in a differential production pattern of benzastatins. The yield of benzastatins A and B increased, while benzastatins C, D, E, F, and G were not detected duth.gr. This suggests that p-aminobenzoic acid can influence the metabolic flux and potentially inhibit certain downstream cyclization steps necessary for the formation of indoline and tetrahydroquinoline containing benzastatins like this compound duth.gr.

| Fed Precursor | Effect on Benzastatin A Production | Effect on Benzastatin B Production | Effect on Benzastatins C-G Production (including E) | Novel Analog Produced |

| p-aminobenzoic acid | Increased | Increased | Not detected | Benzastatin J |

Data based on feeding experiments with Streptomyces nitrosporeus. duth.gr

This demonstrates that altering the available precursor pool can lead to the production of different benzastatin derivatives or even novel compounds like benzastatin J, a demethylated analog of benzastatin B duth.gr. Applying this strategy with modified p-aminobenzoic acid or geranyl pyrophosphate analogs could potentially lead to the biosynthesis of novel this compound analogs with variations in the aromatic or terpene moieties.

Enzyme Engineering: The enzymes involved in benzastatin biosynthesis, particularly those with some substrate promiscuity, can be engineered to accept a wider range of substrates or catalyze modified reactions, leading to the generation of unnatural analogs. BezA, the geranyl pyrophosphate C6-methyltransferase, has been identified as a tool for synthesizing novel non-natural terpenoids due to its ability to methylate geranyl pyrophosphate. Combining BezA with promiscuous prenyltransferases has allowed the synthesis of methylgeranylated polyphenols not found in nature, highlighting the potential of using benzastatin biosynthetic enzymes in combinatorial biosynthesis approaches.

While direct examples of engineering BezE specifically for generating this compound analogs are less documented in the provided results, the characterization of its unique cyclization chemistry involving nitrene transfer provides a target for future protein engineering efforts. Modifying the active site of BezE could potentially alter its substrate specificity or the outcome of the cyclization reaction, leading to the formation of novel indoline-containing this compound analogs or compounds with modified ring structures.

Total Synthesis and Advanced Synthetic Methodologies

Rationale and Challenges in Stereoselective Total Synthesis of Benzastatin E

The synthesis of (+)-Benzastatin E is challenging primarily due to its complex structure which includes a substituted indoline (B122111) core and multiple stereocenters. acs.orgacs.org Achieving the correct relative and absolute stereochemistry is crucial for replicating the biological activity of the natural product. acs.orgacs.org While the relative stereochemistry of this compound was determined through extensive NMR spectroscopic analysis, its absolute stereochemistry remained unknown for a period, posing a significant challenge for synthetic efforts aiming for the enantiopure compound. acs.orgacs.org The first total synthesis was instrumental in determining the absolute configuration as (9S,10R). acs.orgfigshare.com

Diastereoselective Synthetic Pathways

Diastereoselective approaches have been key in the total synthesis of this compound. The first total synthesis of (+)-Benzastatin E was accomplished in 11 steps starting from commercially available (S)-2-indolinecarboxylic acid. acs.orgacs.org A central step in this synthesis involved a diastereoselective Grignard addition to a 2-acylindoline intermediate. acs.orgacs.org

Key Transformations (e.g., Grignard Addition to 2-Acylindoline)

A pivotal transformation in the synthesis of (+)-Benzastatin E is the diastereoselective Grignard addition to a 2-acylindoline intermediate. acs.orgacs.org This reaction is crucial for setting the stereochemistry at a key position in the molecule. In the reported first total synthesis, the 2-acylindoline intermediate was prepared from (S)-(-)-indoline-2-carboxylic acid. acs.org The Grignard addition to this 2-acylindoline proceeded diastereoselectively, leading to the desired stereoisomer which was then carried forward to complete the synthesis of (+)-Benzastatin E. acs.orgacs.org

Chiral Auxiliaries and Asymmetric Catalysis in this compound Synthesis

While the primary reported total synthesis of (+)-Benzastatin E relies on a diastereoselective Grignard addition starting from a commercially available chiral precursor ((S)-2-indolinecarboxylic acid) acs.orgacs.org, the broader field of synthesizing chiral indolines, which form the core of this compound, has explored chiral auxiliaries and asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. uwindsor.cayork.ac.uk Asymmetric catalysis utilizes chiral catalysts, often in small amounts, to favor the formation of a specific stereoisomer. uwindsor.cawikipedia.org Recent advances in the asymmetric synthesis of 2-substituted indoline derivatives, the structural class to which this compound belongs, have highlighted methods like asymmetric hydrogenation of indoles catalyzed by transition metals, including palladium complexes. dicp.ac.cnccspublishing.org.cn These methodologies demonstrate the potential strategies that can be applied to construct the chiral indoline core found in compounds like this compound with high enantioselectivity. dicp.ac.cnccspublishing.org.cn

Key Synthetic Intermediates and their Derivatization

The synthesis of this compound involves several key intermediates. Starting from (S)-(-)-indoline-2-carboxylic acid, intermediates such as a methyl ester and a bromide were prepared. acs.org This bromide was then converted into a Weinreb amide. acs.org A crucial intermediate, the 2-acylindoline, was obtained from the coupling of a methoxymethyllithium reagent with the Weinreb amide. acs.org Following the diastereoselective Grignard addition to this 2-acylindoline, an acetonide derivative was obtained. acs.orgacs.org This acetonide was a key intermediate for the final steps of the synthesis. acs.org Derivatization of these intermediates, such as the conversion of the acetonide to the corresponding aryllithium species and subsequent carboxylation, were necessary to build the complete structure of this compound. acs.org

Development of Novel Organic Reactions and Strategies Inspired by this compound Synthesis

The synthetic efforts towards complex natural products like this compound often stimulate the development of novel organic reactions and strategies. While the provided sources primarily detail a specific diastereoselective route, the challenges inherent in constructing the substituted indoline core with precise stereochemistry have contributed to the broader advancements in the asymmetric synthesis of indoline derivatives. dicp.ac.cnccspublishing.org.cn The need for efficient and stereocontrolled methods to access such scaffolds drives innovation in areas like asymmetric catalysis and the development of new reagents and reaction conditions. ccspublishing.org.cnafjbs.com The study of the biosynthesis of benzastatins has also revealed unusual enzymatic transformations, such as the cyclization catalyzed by a cytochrome P450 (BezE) involving nitrene transfer, which provides insights into novel biochemical strategies that could potentially inspire new synthetic methodologies. jst.go.jpacs.orgresearchgate.net

PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10383273 |

Structure Activity Relationship Sar Studies and Analog Development

Methodologies for Analog Design and Synthesis

The design and synthesis of Benzastatin E analogs have been approached through both total synthesis and studies of its biosynthesis. A stereoselective total synthesis of (+)-Benzastatin E has been reported, which was crucial in determining its absolute configuration. This synthetic route involved a diastereoselective Grignard addition to a 2-acylindoline intermediate, itself derived from commercially available (S)-2-indolinecarboxylic acid. Such total synthesis approaches provide a controlled method for generating the core scaffold with defined stereochemistry, allowing for subsequent modifications to create analogs.

Biosynthetic studies of benzastatins in Streptomyces species have also provided insights into potential strategies for analog generation, particularly through engineered biosynthesis. The identification of the enzymes involved, such as BezE, a cytochrome P450 responsible for the key cyclization step that forms the indoline (B122111) or tetrahydroquinoline scaffolds, opens possibilities for generating structural diversity by manipulating these enzymatic pathways. duth.grnih.gov The cyclization mechanism catalyzed by BezE involves the formation of an aziridine (B145994) ring intermediate, followed by nucleophilic attack, which can lead to different scaffold types depending on the attacking group (e.g., hydroxide (B78521) or chloride). nih.gov Understanding these enzymatic processes can inform the design of biosynthetic or chemo-enzymatic routes to novel benzastatin analogs.

Synthetic attempts to achieve this compound, F, and G analogues have also been suggested using indole-2-carbaldehyde intermediates with or without substituents. This highlights the use of versatile synthetic intermediates to access different structural variations of the benzastatin core.

Impact of Structural Modifications on Biological Activities (Research-Level Analysis)

Research into the impact of structural modifications on the biological activities of benzastatins and related compounds, such as virantmycin (B1221671), provides valuable SAR information. Benzastatin derivatives can feature either an indoline or a tetrahydroquinoline scaffold, and this core structure is a key determinant of activity. duth.grnih.gov For instance, this compound is an indoline alkaloid, while Benzastatin C is a tetrahydroquinoline alkaloid. nih.gov

Studies on the antiviral activity of benzastatin derivatives have indicated that the presence of a chlorine atom is important for activity. nih.gov For example, Benzastatin C, which contains a chlorine atom, exhibits specific activities against several viruses, whereas Benzastatin D, a hydroxyl substitute of Benzastatin C lacking the chlorine, is inactive against the tested viruses. nih.gov This suggests that the chlorine atom acts as a necessary active moiety, potentially participating in reactions with target proteins through substitution. nih.gov

Furthermore, the nature of the terminal double bond and the tetrahydroquinoline skeleton have been implicated as important features for antiviral activity, specifically against PRV (Pseudorabies virus). nih.gov Compound 4 (virantmycin), which possesses these features, showed excellent anti-PRV activity. nih.gov Modifications to the prenyl group, a component derived from the geranyl diphosphate (B83284) precursor, have also been shown to have significant effects on the antibacterial activity of related compounds like aminocoumarins.

While specific detailed quantitative SAR data for a wide range of this compound analogs was not extensively available in the provided results, the information on related benzastatins and virantmycin underscores the importance of the core scaffold, the presence of specific functional groups like chlorine, and the characteristics of the prenyl-derived side chain in modulating biological effects, particularly antiviral activity.

Computational Chemistry in SAR Elucidation

Computational chemistry plays a significant role in complementing experimental SAR studies by providing insights into molecular properties, reactivity, and interactions with biological targets. For benzastatin alkaloids, computational methods, specifically Density Functional Theory (DFT) and molecular docking, have been applied to understand their behavior and potential biological activities.

Density Functional Theory (DFT) for Reactivity and Mechanism Prediction

DFT is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules, enabling the prediction of reactivity and reaction mechanisms. In the context of benzastatin alkaloids, DFT has been employed to study the reactivity of intramolecular cyclization processes involved in their formation. By calculating parameters such as Parr indices and analyzing the electron localization function (ELF), DFT provides insights into the chemical behavior and bond formation during these crucial biosynthetic steps. DFT calculations have also been used to explore the energy profiles of different reaction pathways, helping to understand the kinetic and thermodynamic favorability of regioisomers formed during cyclization. This theoretical understanding of reactivity and mechanisms is vital for rational analog design and for potentially engineering biosynthetic pathways.

Molecular Docking for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as a benzastatin analog) to a specific biological target, typically a protein. This method is invaluable in SAR studies as it helps to elucidate the key interactions between a compound and its target, providing a structural basis for observed biological activity. For benzastatin-derived alkaloids, molecular docking studies have been conducted to assess their potential pharmacological activity, for instance, against Plasmodium falciparum, the malaria parasite. By targeting key enzymes like falcipain-2 and falcipain-3, molecular docking can predict binding affinities and identify the specific amino acid residues involved in the interaction. This information can guide the design of analogs with enhanced binding to the target, potentially leading to improved efficacy. Molecular dynamics simulations can further complement docking studies by evaluating the stability of the ligand-protein complex over time.

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of chiral compounds like this compound. The total synthesis of (+)-Benzastatin E successfully determined its absolute configuration as (9S,10R). This knowledge of the precise spatial arrangement is fundamental for understanding its interactions with biological systems.

The biosynthesis of benzastatins involves enzymatic steps that control the stereochemistry of the resulting indoline or tetrahydroquinoline scaffolds. nih.gov The cytochrome P450 BezE, for example, catalyzes a cyclization that influences the configuration at key stereocenters. nih.gov The stereochemical outcome of this enzymatic reaction contributes to the specific isomeric form of the natural product.

While direct detailed studies on the stereochemical variations of this compound itself and their impact on activity were not extensively detailed in the provided results, research on other chiral natural products, such as 3-Br-acivicin isomers, clearly demonstrates the profound effect of stereochemistry on biological activity. In those cases, different stereoisomers showed significant differences in antimalarial activity, which was attributed to factors like stereoselective cellular uptake and differential binding to target enzymes. This principle is broadly applicable to chiral molecules interacting with biological systems, suggesting that the specific (9S,10R) configuration of (+)-Benzastatin E is likely crucial for its observed biological properties. Analog design must therefore carefully consider and control the stereochemistry to maintain or enhance desired activities.

Mechanistic Biological Research Excluding Human Clinical, Dosage, Safety, Adverse Effects

In Vitro and Cellular Pharmacological Activities

Benzastatin E, an indoline (B122111) alkaloid originally isolated from Streptomyces species, has been the subject of various preclinical investigations to determine its pharmacological profile.

A significant area of research for the benzastatin family of compounds is their neuroprotective potential. Studies have demonstrated that benzastatins can protect neuronal cells from glutamate-induced toxicity. Glutamate (B1630785) excitotoxicity is a pathological process where excessive activation of glutamate receptors leads to neuronal damage and death, a common pathway in various neurological disorders.

The benzastatin family, which includes this compound, has shown potent protective effects in cellular models of glutamate toxicity, with effective concentrations (EC₅₀) observed as low as 1.7 μM. This suggests a capacity to mitigate the downstream effects of excitotoxic insults on neuronal cells, potentially preventing or reducing cell death. This activity highlights this compound as a compound of interest for research into neurodegenerative conditions where glutamate excitotoxicity plays a role.

This compound has been identified as a powerful antioxidant. Its activity is demonstrated through its ability to scavenge free radicals and inhibit lipid peroxidation, a key process in cellular damage initiated by reactive oxygen species (ROS).

In in vitro assays using rat liver microsomes, benzastatins have shown marked inhibition of lipid peroxidation, with reported half-maximal inhibitory concentration (IC₅₀) values as low as 3.3 μM. Furthermore, the free radical scavenging activity for indoline-based benzastatins like this compound has been quantified with a half-maximal effective dose (ED₅₀) in the range of 1-2 μM. This potent antioxidant and radical-scavenging activity underscores the compound's ability to counteract oxidative stress at a cellular level.

Table 1: Bioactivity of Benzastatin Family in Neuroprotection and Antioxidant Assays

| Activity | Assay/Model | Key Finding | Potency |

|---|---|---|---|

| Neuronal Protection | Glutamate Toxicity in Neuronal Cells | Protection against cell death | EC₅₀ ≥ 1.7 μM |

| Antioxidant | Lipid Peroxidation in Rat Liver Microsomes | Inhibition of lipid peroxidation | IC₅₀ ≥ 3.3 μM |

| Antioxidant | Free Radical Scavenging Assay | Scavenging of free radicals | ED₅₀ ≈ 1-2 μM |

This compound belongs to a class of compounds structurally related to virantmycin (B1221671), a known antiviral antibiotic. This association has prompted investigations into the antiviral potential of the benzastatin family. Research on related analogs, such as Benzastatin C, has demonstrated clear antiviral activity against both DNA and RNA viruses.

For instance, Benzastatin C shows dose-dependent activity against Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), and Vesicular Stomatitis Virus (VSV). nih.govsemanticscholar.orgresearchgate.net The antiviral efficacy of Benzastatin C is attributed in part to the chlorine moiety in its structure. nih.govsemanticscholar.orgresearchgate.net

While specific antiviral data for this compound is not as extensively detailed, it was isolated during the screening of compounds from the actinomycete Streptomyces jiujiangensis, which exhibited significant activity against Pseudorabies virus (PRV). nih.gov In that study, the related compound virantmycin was found to have excellent anti-PRV activity. nih.gov This context suggests that this compound is part of a biosynthetically related family of compounds with notable antiviral properties. nih.gov

Table 2: Antiviral Activity of Related Benzastatin Compounds

| Compound | Virus | Assay | EC₅₀ (μg/mL) |

|---|---|---|---|

| Benzastatin C | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 1.92 nih.gov |

| Benzastatin C | Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction | 0.53 nih.gov |

| Benzastatin C | Vesicular Stomatitis Virus (VSV) | Plaque Reduction | 1.99 nih.gov |

Currently, there is no specific scientific literature detailing the antimalarial potential of this compound or its activity as an inhibitor of the malarial cysteine proteases Falcipain-2 and Falcipain-3.

While the structurally related antibiotic virantmycin is known to possess antifungal activity, specific studies detailing the antibacterial or antifungal properties of this compound are not available in the reviewed scientific literature. mdpi.com

Molecular Mechanisms of Action and Target Identification

The precise molecular targets of this compound have not been fully elucidated. However, its mechanisms of action can be inferred from its observed biochemical activities and biosynthetic origins.

The antioxidant and neuroprotective effects of this compound are mechanistically linked to its ability to directly scavenge harmful free radicals and inhibit the chain reactions of lipid peroxidation. By mitigating oxidative stress, it helps preserve cellular integrity and function, which is particularly relevant in the context of glutamate-induced excitotoxicity where ROS production is a key component of the cell death cascade.

From a biosynthetic perspective, it has been proposed that this compound is formed from a simpler precursor, Benzastatin A, via an epoxide intermediate. mdma.ch This pathway can also lead to the formation of the related compound Benzastatin D. mdma.ch Furthermore, it has been hypothesized that Benzastatin D and this compound may be able to interconvert through an aziridine (B145994) intermediate, suggesting a close biochemical relationship that could be relevant for their respective biological activities. mdma.ch The key enzyme BezE, a cytochrome P450, is involved in generating a critical aziridine ring during the biosynthesis, which is then opened to form either the indoline structure of this compound or the tetrahydroquinoline structure of other benzastatins. nih.gov

Elucidation of Specific Protein or Enzyme Interactions (e.g., Cytochrome P450 involvement)

Research into the biosynthesis of benzastatins has identified a crucial interaction with a specific enzyme from the cytochrome P450 superfamily. nih.govnih.govnih.gov Studies on the benzastatin biosynthetic gene cluster in Streptomyces sp. RI18 have pinpointed a particular cytochrome P450, named BezE, as the catalyst for the distinctive cyclization of the compound's geranyl moiety. nih.govnih.govnih.gov

The mechanism catalyzed by BezE is unique and involves several steps. It begins with the cyclization of geranylated p-acetoxyaminobenzoic acids. nih.govnih.gov BezE facilitates the elimination of acetic acid, which leads to the formation of an iron nitrenoid intermediate. nih.govnih.gov This is followed by a nitrene transfer that forms an aziridine ring. nih.govnih.gov The final step in forming the characteristic scaffolds of benzastatins involves the nucleophilic addition of a hydroxide (B78521) ion or a chloride ion to open the aziridine ring, generating the indoline and tetrahydroquinoline structures, respectively. nih.govnih.gov This novel enzymatic function has led to the proposal of classifying BezE as a "cytochrome P450 nitrene transferase," highlighting the functional diversity within the P450 enzyme family. nih.govnih.govnih.gov

| Enzyme | Substrate | Catalytic Function | Resulting Structure |

|---|---|---|---|

| Cytochrome P450 (BezE) | Geranylated p-acetoxyaminobenzoic acids | Catalyzes nitrene formation and transfer to form an aziridine ring, followed by nucleophilic ring-opening. nih.govnih.gov | Indoline and tetrahydroquinoline scaffolds. nih.govnih.gov |

Modulation of Intracellular Signaling Pathways

While direct studies detailing the specific intracellular signaling pathways modulated by this compound are not extensively documented, the observed biological activities of related benzastatins provide strong inferential evidence. Benzastatins C and D have been shown to protect neuronal cells from glutamate-induced toxicity. Glutamate excitotoxicity is known to trigger several damaging intracellular signaling cascades. nih.govfrontiersin.org

Excessive glutamate receptor activation, particularly of NMDA and AMPA receptors, leads to a massive influx of calcium ions (Ca2+). nih.govfrontiersin.org This calcium overload activates a host of downstream enzymes, including proteases, phospholipases, and nitric oxide synthase, culminating in neuronal damage and apoptosis. nih.gov Signaling pathways commonly implicated in this process include the activation of calpains and caspases and the generation of reactive oxygen species (ROS). nih.govfrontiersin.org

Given that benzastatins act as free radical scavengers and inhibit glutamate toxicity, it is plausible that they modulate these excitotoxicity-related pathways. They may interfere with the signaling cascade by reducing the oxidative stress that is a key component of glutamate-induced cell death. However, the precise molecular targets of this compound within these pathways have not yet been fully elucidated.

Cellular Processes Affected by this compound (e.g., Oxidative Stress Response, Mitochondrial Function)

Research on the benzastatin family of compounds has clearly demonstrated their impact on fundamental cellular processes, primarily related to the oxidative stress response. Benzastatins A, B, C, and D have been identified as effective free radical scavengers. This capability allows them to directly neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

A key cellular process affected is lipid peroxidation. The benzastatins have shown potent inhibitory activity against lipid peroxidation in rat liver microsome preparations. Lipid peroxidation is a destructive chain reaction that damages cellular membranes, leading to loss of function and eventual cell death. By halting this process, benzastatins help maintain membrane integrity and cellular homeostasis.

Furthermore, the protective effect of Benzastatins C and D against glutamate toxicity in N18-RE-105 neuronal cells underscores their influence on cellular viability. Glutamate-induced excitotoxicity is intrinsically linked to mitochondrial dysfunction. An overload of intracellular calcium, triggered by excessive glutamate, disrupts mitochondrial function, leading to a drop in ATP production and an increase in ROS generation, which further exacerbates oxidative stress. The ability of benzastatins to counter this toxicity suggests a role in preserving mitochondrial function, likely by mitigating the initial oxidative burst associated with excitotoxicity.

| Cellular Process | Observed Effect of Benzastatins | Mechanism |

|---|---|---|

| Oxidative Stress Response | Acts as a free radical scavenger. | Directly neutralizes reactive oxygen species. |

| Lipid Peroxidation | Inhibits lipid peroxidation in rat liver microsomes. | Prevents oxidative degradation of membrane lipids. |

| Mitochondrial Function | Inhibits glutamate-induced neurotoxicity, suggesting mitochondrial protection. | Likely mitigates oxidative stress that leads to mitochondrial damage. nih.gov |

Preclinical In Vitro and In Vivo Model Systems for Efficacy Research (excluding human clinical)

The efficacy and mechanisms of the benzastatin family of compounds have been explored using specific preclinical models. These systems have been crucial for understanding their biological activities outside of a human clinical context.

For in vitro research, the N18-RE-105 cell line, a hybridoma of neuroblastoma and retina cells, has been utilized. This model was instrumental in demonstrating the neuroprotective effects of Benzastatins C and D. Specifically, these cells were used to create a model of glutamate-induced toxicity, where the compounds' ability to inhibit cell death was quantified.

An ex vivo model system that has been employed involves the use of rat liver microsomes. This subcellular fraction is rich in metabolic enzymes, including cytochrome P450s, and is a standard model for studying the metabolism and effects of compounds on processes like lipid peroxidation. Studies using this system established the inhibitory effect of benzastatins on lipid peroxidation, providing direct evidence of their antioxidant capabilities.

To date, specific in vivo efficacy research focused solely on this compound is not widely detailed in the available literature. Research has centered on the foundational activities of the broader benzastatin family in the aforementioned in vitro and ex vivo systems.

| Model Type | Specific Model | Purpose of Use | Key Finding |

|---|---|---|---|

| In Vitro | N18-RE-105 Cells | To model glutamate-induced neurotoxicity. | Benzastatins C and D inhibit glutamate toxicity. |

| Ex Vivo | Rat Liver Microsomes | To assess the impact on lipid peroxidation. | Benzastatins show inhibitory activity against lipid peroxidation. |

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique in the structural elucidation of natural products, including benzastatins. It provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups within a molecule. For compounds like Benzastatin E, NMR is essential for assigning proton (¹H) and carbon-13 (¹³C) signals, determining coupling constants, and identifying correlations between different nuclei.

Studies on benzastatin biosynthesis have utilized NMR spectroscopy, with spectra recorded on instruments such as a JEOL JNM-ECA500II spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nih.gov. The complete assignment of NMR signals is often achieved through the application of various two-dimensional (2D) NMR techniques. These include experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) duth.gr. COSY reveals correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC provides information about longer-range correlations between protons and carbons, aiding in the identification of quaternary carbons and the assembly of structural fragments. NOESY is particularly valuable for determining stereochemistry and conformation by identifying protons that are spatially close to each other duth.gr.

The comprehensive analysis of 1D and 2D NMR data allows researchers to construct the planar structure of this compound and deduce relative stereochemical relationships. Supplementary tables containing detailed NMR data are often compiled to support the structural assignments of benzastatins and related compounds nih.gov.

Mass Spectrometry (MS) Techniques for Metabolite Profiling and Intermediates Analysis

Mass Spectrometry (MS) techniques play a vital role in the analysis of this compound, providing information on its molecular weight, elemental composition, and fragmentation patterns. These techniques are indispensable for confirming the molecular formula, identifying metabolites, and analyzing intermediates in the biosynthetic pathway.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly employed to determine the accurate mass of this compound and related compounds, allowing for the confident assignment of their molecular formulas nih.gov. For instance, HR-ESI-MS has been used to obtain m/z values for related benzastatin compounds, and these values are compared with calculated masses to confirm the elemental composition nih.gov.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESIMS) is a powerful hyphenated technique used for the separation and detection of components in complex mixtures, such as fermentation broths or enzyme reaction mixtures. LC-ESIMS analysis in benzastatin research has been performed using systems like an Agilent 1100 series HPLC system coupled with a Bruker Daltonics high-capacity trap plus system, often utilizing columns like the COSMOCORE 2.6C18 packed column nih.gov. This allows for the separation of this compound from other co-occurring compounds before mass spectrometric detection.

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting selected ions and analyzing the resulting fragment ions. This technique is useful for confirming structural subunits and differentiating between isomeric compounds. Tandem mass spectra have been used to characterize benzastatin derivatives and compare them with known compounds nih.gov. MS/MS is also applied in the analysis of reaction mixtures to identify intermediates and understand the enzymatic transformations involved in benzastatin biosynthesis nih.gov.

Electronic Circular Dichroism (ECD) for Absolute Stereochemical Determination

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules like this compound. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, which plots the differential absorbance against wavelength, is highly sensitive to the three-dimensional structure and stereochemistry of the molecule nih.gov.

For complex natural products, the absolute configuration is often determined by comparing experimental ECD spectra with theoretically calculated spectra for different possible stereoisomers. This computational approach involves calculating the ECD spectra for conformers of each possible stereoisomer and then generating a weighted average spectrum for comparison with the experimental data. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration. ECD is frequently used in conjunction with other methods, such as NMR spectroscopy and computational chemistry, to provide a comprehensive stereochemical analysis.

Chromatographic Methods for Research-Scale Separation and Purity Assessment

Chromatographic methods are indispensable for the isolation, purification, and purity assessment of this compound from its natural source or from complex reaction mixtures. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative separation of natural products. Reverse-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a more polar mobile phase, is particularly effective for the separation of moderately polar compounds like benzastatins. Preparative RP-HPLC can be employed to isolate this compound in sufficient quantities for detailed spectroscopic analysis and biological testing.

Chromatographic methods are also used for assessing the purity of isolated this compound samples. Analytical HPLC runs provide chromatograms where the purity can be determined by the integration of peak areas. Techniques like recycle-HPLC can be beneficial for improving the separation of compounds with similar retention times and ensuring high purity. In the context of benzastatin biosynthesis studies, LC-based methods are used to analyze reaction mixtures and monitor the formation of products and intermediates nih.gov. Isolation procedures for benzastatin-related compounds have also involved techniques like extraction with organic solvents and resin-based purification nih.gov.

UV-Visible Spectroscopy for Enzyme Assay and Binding Analysis

UV-Visible (UV-Vis) spectroscopy is a valuable tool for studying enzymes involved in the biosynthesis of this compound, such as BezE, a cytochrome P450 enzyme implicated in cyclization nih.gov. UV-Vis spectroscopy can be used to measure enzyme activity by monitoring changes in absorbance at specific wavelengths as substrates are converted to products. Many enzymatic reactions involve substrates or products that absorb light in the UV-Vis region, allowing for real-time monitoring of the reaction progress.

Future Directions and Research Perspectives

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

Understanding the complete biosynthetic pathway of benzastatins, including Benzastatin E, remains an active area of research. Benzastatins are believed to be derived from geranylated p-aminobenzoic acids. acs.orgu-tokyo.ac.jpresearchgate.net A key enzyme identified in the biosynthesis is cytochrome P450 (BezE), which is responsible for the cyclization of geranylated p-acetoxyaminobenzoic acids. acs.orgu-tokyo.ac.jpnih.gov This cyclization involves the elimination of acetic acid, formation of an iron nitrenoid intermediate, nitrene transfer to form an aziridine (B145994) ring, and subsequent nucleophilic addition to generate the indoline (B122111) or tetrahydroquinoline scaffolds found in different benzastatins. acs.orgu-tokyo.ac.jpnih.gov The discovery of BezE, termed a cytochrome P450 nitrene transferase, highlights the functional diversity of cytochrome P450 enzymes. acs.orgu-tokyo.ac.jpnih.gov Another enzyme, BezA, a geranyl pyrophosphate C6-methyltransferase, has been discovered from the benzastatin biosynthetic pathway and can methylate geranyl pyrophosphate (GPP) at the C6 position. researchgate.netresearchgate.nethznu.edu.cn While some key enzymes like BezE and BezA have been characterized, further exploration is needed to identify and understand the functions of other enzymes involved in the complete pathway, including those responsible for later-stage modifications observed in various benzastatin derivatives, such as hydroxylation or epoxidation. mdpi.comresearchgate.net Investigating these undiscovered enzymes and pathways could provide insights into natural product diversification and potentially enable the biosynthesis of novel analogs.

Development of Novel and Efficient Synthetic Routes for Complex Analogs

The synthesis of this compound and its analogs presents significant challenges due to their complex indoline structure and stereochemistry. jst.go.jpmdpi.com Previous studies have reported synthetic approaches to this compound, F, and G analogs, often utilizing indole-2-carbaldehydes as key intermediates. researchgate.netresearchgate.net Attempts have been made to synthesize analogs with or without substituents at the C-5 position of the indole (B1671886) ring and to synthesize the alkene side chain. researchgate.netkoreascience.krresearchgate.net The total synthesis of (+)-Benzastatin E via diastereoselective Grignard addition to 2-acylindoline has been reported. mdpi.com Despite these efforts, the development of more novel, efficient, and stereoselective synthetic routes is crucial for accessing a wider range of complex benzastatin analogs for structure-activity relationship studies and potential therapeutic development. jst.go.jpresearchgate.netresearchgate.netmdpi.comgrowingscience.com Exploring new synthetic methodologies, including catalytic approaches and strategies for asymmetric synthesis, will be important for overcoming current limitations and enabling the production of sufficient quantities of specific analogs for detailed biological evaluation.

Deeper Mechanistic Insights into Biological Activities at the Molecular Level

While this compound and related compounds have shown biological activities such as neuronal cell protection and antioxidant effects, the precise molecular mechanisms underlying these activities require deeper investigation. koreascience.krjst.go.jp Understanding how benzastatins interact with specific biological targets at the molecular level is essential for elucidating their therapeutic potential and designing more potent and selective analogs. researchgate.netmdpi.comcost.eu Future research should focus on identifying the specific proteins or pathways modulated by this compound. Techniques such as protein profiling, activity-based probes, and molecular docking studies can be employed to identify direct targets and understand binding interactions. researchgate.netucsf.edu Computational studies, including density functional theory (DFT) and molecular dynamics simulations, can provide insights into the reactivity and behavior of benzastatins and their interactions with potential biological targets, such as enzymes involved in disease pathways. ucsf.edu For instance, molecular docking studies have highlighted the potential of benzastatin-derived alkaloids against malaria parasites by targeting specific enzymes. ucsf.edu Further detailed mechanistic studies will be vital for translating the observed biological activities into potential therapeutic applications.

Applications in Chemical Biology Probes and Tools for Pathway Elucidation

This compound and its derivatives, particularly synthetic analogs, hold potential as valuable tools and probes in chemical biology to investigate complex biological pathways. growingscience.com By designing and synthesizing modified benzastatins, researchers can create chemical probes that selectively interact with specific proteins or enzymes within a biological system. researchgate.net These probes can be used for affinity purification and identification of protein targets, helping to unravel the molecular basis of cellular processes. researchgate.net Chemical genetics approaches, which use small molecules to perturb cellular function, can benefit from well-characterized benzastatin probes to study protein function in vivo and gain insights into signaling cascades. The development of activity-based probes derived from benzastatins could report on the presence and activity of specific enzymes involved in their biological effects or targeted pathways. Utilizing benzastatin-based chemical biology tools can significantly contribute to the elucidation of biosynthetic pathways, mechanisms of action, and the identification of novel biological targets.

Integration of Multi-Omics Data for Comprehensive Understanding of Biosynthesis and Action

A comprehensive understanding of this compound's biosynthesis and biological action can be significantly advanced by integrating multi-omics data. While not explicitly detailed for this compound in the provided search results, the application of genomics, transcriptomics, proteomics, and metabolomics is a growing trend in natural product research. researchgate.net Genomic analysis of producing organisms like Streptomyces nitrosporeus can reveal the entire complement of genes involved in benzastatin biosynthesis, including those encoding enzymes and regulatory elements. mdpi.com Transcriptomic data can provide insights into the expression levels of these genes under different conditions, helping to understand the regulation of biosynthesis. Proteomics can identify and quantify the enzymes and other proteins involved in the production and activity of benzastatins. Metabolomics can profile the various intermediates and related compounds produced, offering a complete picture of the metabolic flux towards benzastatin synthesis. Integrating these diverse datasets can provide a holistic view of the complex biological systems involved in benzastatin production and how these compounds exert their effects, potentially revealing new enzymes, pathways, and molecular targets. This integrated approach is crucial for optimizing production strains, engineering biosynthetic pathways for novel analogs, and gaining a deeper understanding of the biological roles of benzastatins.

Q & A

Q. What spectroscopic and chromatographic methods are critical for characterizing Benzastatin E’s structural identity and purity?

To confirm the structure of this compound, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments like COSY, HSQC) for elucidating carbon-hydrogen frameworks, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry. Purity should be validated using high-performance liquid chromatography (HPLC) with UV/Vis or mass detection. For novel compounds, compare data with synthetic standards or literature precedents for known analogs .

Q. How should researchers design experiments to assess this compound’s baseline biological activity?

Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition, antimicrobial activity). Include positive controls (known inhibitors) and negative controls (solvent/DMSO). Use dose-response curves to determine IC₅₀/EC₅₀ values. Replicate experiments at least three times to account for biological variability. Document protocols in alignment with journal guidelines for reproducibility (e.g., detailed solvent systems, incubation times) .

Q. What criteria should guide the selection of solvent systems for this compound’s solubility and stability testing?

Prioritize solvents with low reactivity (e.g., DMSO for stock solutions, aqueous buffers for biological assays). Test stability under assay conditions (pH, temperature) via HPLC or LC-MS over 24–72 hours. Include a stability table (e.g., % degradation at 37°C, pH 7.4) to inform experimental timelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a systematic review to identify methodological disparities:

- Compare assay conditions (e.g., cell lines, incubation times).

- Evaluate purity/structural verification methods (e.g., insufficient NMR data in some studies).

- Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses to isolate confounding variables (e.g., solvent effects) . Example table for meta-analysis:

| Study | IC₅₀ (μM) | Cell Line | Purity (%) | Solvent |

|---|---|---|---|---|

| A | 2.1 | HeLa | 98 | DMSO |

| B | 5.7 | MCF-7 | 85 | EtOH |

Q. What strategies optimize this compound’s structural analogs for enhanced target specificity?

Apply structure-activity relationship (SAR) studies:

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Investigate pharmacokinetic (PK) parameters:

- Measure bioavailability (%F) and half-life (t₁/₂) in animal models.

- Test metabolite activity via LC-MS/MS.

- Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo correlations (IVIVC). Include tables comparing in vitro potency vs. in vivo efficacy metrics .

Methodological and Analytical Guidance

Q. What statistical approaches are robust for analyzing dose-dependent responses in this compound studies?

Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response data to sigmoidal models (Hill equation). Report 95% confidence intervals for IC₅₀ values. For high variability, apply mixed-effects models. Include residual plots to assess goodness-of-fit .

Q. How can researchers validate this compound’s mechanism of action amid competing hypotheses?

Combine orthogonal assays:

- Genetic knockdown/knockout (CRISPR/Cas9) of the putative target.

- Cellular thermal shift assays (CETSA) to confirm target engagement.

- Cross-validate with biophysical methods (e.g., surface plasmon resonance) .

Ethical and Reproducibility Standards

Q. What protocols ensure reproducibility in synthesizing this compound?

Publish step-by-step synthetic procedures with stoichiometric ratios, reaction temperatures, and purification methods (e.g., column chromatography gradients). Deposit raw spectral data in public repositories (e.g., Zenodo) with DOIs for independent verification .

Q. How should researchers document conflicting data in publications on this compound?

Transparently report negative results in supplemental materials. Discuss potential sources of error (e.g., lot-to-lot reagent variability) and propose follow-up experiments. Cite conflicting studies to contextualize findings within the broader literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.